beta-D-Glucopyranoside, 4-methylphenyl 4,6-O-[(R)-phenylmethylene]-1-thio-, 2,3-dibenzoate
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Overview
Description
(2R,4AR,6S,7R,8S,8aR)-2-phenyl-6-(p-tolylthio)hexahydropyrano[3,2-d][1,3]dioxine-7,8-diyl dibenzoate is a complex organic compound characterized by its unique hexahydropyrano[3,2-d][1,3]dioxine structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,4AR,6S,7R,8S,8aR)-2-phenyl-6-(p-tolylthio)hexahydropyrano[3,2-d][1,3]dioxine-7,8-diyl dibenzoate typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the hexahydropyrano[3,2-d][1,3]dioxine ring system, followed by the introduction of the phenyl and p-tolylthio groups. The final step involves the esterification of the hydroxyl groups with benzoic acid to form the dibenzoate ester.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of specific catalysts, solvents, and temperature control to ensure efficient synthesis. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
(2R,4AR,6S,7R,8S,8aR)-2-phenyl-6-(p-tolylthio)hexahydropyrano[3,2-d][1,3]dioxine-7,8-diyl dibenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: The phenyl and p-tolylthio groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may produce more saturated derivatives.
Scientific Research Applications
(2R,4AR,6S,7R,8S,8aR)-2-phenyl-6-(p-tolylthio)hexahydropyrano[3,2-d][1,3]dioxine-7,8-diyl dibenzoate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound may be studied for its potential biological activities, including its interactions with enzymes and other biomolecules.
Medicine: Research may explore its potential therapeutic applications, such as its effects on specific biological pathways or its use as a drug candidate.
Industry: The compound can be used in the development of new materials or as an intermediate in the production of pharmaceuticals and other chemicals.
Mechanism of Action
The mechanism of action of (2R,4AR,6S,7R,8S,8aR)-2-phenyl-6-(p-tolylthio)hexahydropyrano[3,2-d][1,3]dioxine-7,8-diyl dibenzoate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological processes. The compound’s effects are mediated through its binding to these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific context and application being studied.
Comparison with Similar Compounds
Similar Compounds
- (2R,4aR,6S,7R,8R,8aS)-6-Methoxy-2-(4-methoxyphenyl)hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol
- (2S,4aR,6S,7R,8S,8aR)-6-Methoxy-2-[(1S,2R,3S,4S)-1,2,4,5-tetraacetoxy-3-{[(2R,3R,4S,5R,6R)-3,4,5}hexahydropyrano[3,2-d][1,3]dioxine-7,8-diyl dibenzoate
Uniqueness
What sets (2R,4AR,6S,7R,8S,8aR)-2-phenyl-6-(p-tolylthio)hexahydropyrano[3,2-d][1,3]dioxine-7,8-diyl dibenzoate apart from similar compounds is its specific combination of functional groups and its unique three-dimensional structure. This gives it distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
[7-benzoyloxy-6-(4-methylphenyl)sulfanyl-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl] benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H30O7S/c1-22-17-19-26(20-18-22)42-34-30(40-32(36)24-13-7-3-8-14-24)29(39-31(35)23-11-5-2-6-12-23)28-27(38-34)21-37-33(41-28)25-15-9-4-10-16-25/h2-20,27-30,33-34H,21H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHYHWOMUUFMHGT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SC2C(C(C3C(O2)COC(O3)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5)OC(=O)C6=CC=CC=C6 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H30O7S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
582.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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